2-Acetamido-6-ethylbenzoic acid chemical properties
2-Acetamido-6-ethylbenzoic acid chemical properties
Core Identity & Strategic Application in Medicinal Chemistry
Executive Summary
2-Acetamido-6-ethylbenzoic acid (CAS: 66232-47-1) is a specialized synthetic intermediate belonging to the N-acetylanthranilic acid class. Unlike its unsubstituted congeners, the presence of the 6-ethyl group introduces significant steric and electronic modulation, making it a "privileged scaffold precursor" in the design of 4H-3,1-benzoxazin-4-ones .
These benzoxazinone derivatives are critical in drug discovery as potent, mechanism-based inhibitors of serine proteases (e.g., Human Leukocyte Elastase, HLE). The 6-ethyl substitution on the benzoic acid core translates to a 5-ethyl substitution on the heterocycle, a modification historically correlated with enhanced hydrolytic stability and improved enzyme selectivity compared to the 5-methyl or unsubstituted variants.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling and characterization.
Table 1: Chemical & Physical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-Acetamido-6-ethylbenzoic acid | Also: N-Acetyl-6-ethylanthranilic acid |
| CAS Registry | 66232-47-1 | Primary identifier |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Physical State | White to off-white crystalline powder | |
| Solubility | DMSO, Ethanol, DMF, Dilute Base | Insoluble in acidic water |
| pKa (Calc) | ~3.8 (Carboxylic acid) | Acidic due to ortho-substitution effects |
| Key Reactivity | Cyclodehydration | Precursor to 5-ethyl-2-methyl-4H-3,1-benzoxazin-4-one |
| Storage | 2-8°C, Desiccated | Moisture sensitive (hydrolysis risk) |
Synthetic Protocol: "The Anhydride Cyclization Route"
This protocol describes the synthesis of 2-acetamido-6-ethylbenzoic acid and its subsequent conversion to the bioactive benzoxazinone scaffold. This is a self-validating workflow; the formation of the product is visually indicated by the dissolution of the starting amino acid and subsequent precipitation of the acetylated product (or the cyclizedone depending on conditions).
Phase A: Acetylation (Synthesis of the Title Compound)
Objective: Selective N-acetylation of 2-amino-6-ethylbenzoic acid without decarboxylation.
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Reagents:
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Starting Material: 2-Amino-6-ethylbenzoic acid (1.0 eq).
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Reagent: Acetic Anhydride (Ac₂O) (3.0 eq).
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Solvent: Glacial Acetic Acid (AcOH) (Volume: 5x weight of substrate).
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Procedure:
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Suspend 2-amino-6-ethylbenzoic acid in glacial acetic acid at room temperature (RT).
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Add acetic anhydride dropwise over 10 minutes.
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Critical Step: Heat the mixture to 50-60°C for 2 hours. Note: Avoid reflux at this stage to prevent premature cyclization to the benzoxazinone if the open-chain acid is the desired isolate.
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Validation: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The fluorescent blue spot of the anthranilic acid (starting material) should disappear.
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Workup:
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Cool the reaction mixture to RT.
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Pour into ice-cold water (10x volume).
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The title compound, 2-acetamido-6-ethylbenzoic acid , will precipitate as a white solid.
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Filter, wash with cold water, and dry under vacuum.
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Phase B: Cyclodehydration (Activation to Benzoxazinone)
Objective: Conversion of 2-acetamido-6-ethylbenzoic acid to 5-ethyl-2-methyl-4H-3,1-benzoxazin-4-one .
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Reagents:
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Substrate: 2-Acetamido-6-ethylbenzoic acid.
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Reagent: Acetic Anhydride (Excess, used as solvent).
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Procedure:
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Reflux the substrate in neat acetic anhydride (140°C) for 1-2 hours.
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Mechanism: The carboxylic acid attacks the amide carbonyl (or mixed anhydride intermediate), eliminating acetic acid to close the ring.
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Workup:
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Remove excess acetic anhydride via rotary evaporation (azeotrope with toluene if necessary).
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Recrystallize the residue from dry hexane or heptane.
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Product: 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one (Solid).
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Structural & Functional Logic (Diagrams)
Synthesis Pathway
The following diagram illustrates the transformation logic, highlighting the critical cyclization step that generates the pharmacophore.
Figure 1: Synthetic route from the anthranilic acid precursor to the benzoxazinone pharmacophore.[1][2]
Mechanism of Action: Serine Protease Inhibition
The 2-acetamido-6-ethylbenzoic acid derivative (as the benzoxazinone) acts as a "suicide substrate" or acylating agent. The 5-ethyl group provides steric protection to the acyl-enzyme intermediate, preventing rapid hydrolysis and prolonging inhibition.
Figure 2: Mechanism of serine protease inhibition. The 5-ethyl group is crucial for kinetic stability.
Analytical Characterization (NMR Expectations)
To validate the identity of 2-acetamido-6-ethylbenzoic acid, the following ¹H NMR signals (DMSO-d₆) are diagnostic:
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Amide Proton (-NH-): Singlet, broad, typically δ 9.5–10.5 ppm. Disappears upon D₂O shake.
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Carboxylic Acid (-COOH): Very broad singlet, δ 12.0–13.0 ppm.
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Aromatic Region:
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Three protons (H-3, H-4, H-5) typically appearing as a multiplet or distinct doublet/triplet pattern between δ 7.0–8.0 ppm.
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Ethyl Group (The Fingerprint):
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Methylene (-CH₂-): Quartet, δ ~2.5–2.7 ppm (coupling J ≈ 7.5 Hz).
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Methyl (-CH₃): Triplet, δ ~1.1–1.2 ppm.
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Acetyl Group (-COCH₃): Sharp singlet, δ ~2.0–2.2 ppm.
Quality Control Check: The presence of a sharp singlet at δ ~2.4 ppm (methyl) without the broad acid/amide peaks suggests cyclization to the benzoxazinone has occurred prematurely (impurity).
References
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Synblock Chemical Data. (2025). 2-Acetamido-6-ethylbenzoic acid (CAS 66232-47-1) Technical Specifications.[3] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Ethylbenzoic acid (Structural Analog). Retrieved from
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Gutschow, M., & Neumann, U. (1997).[4] Inhibition of serine proteases by benzoxazinones: Effects of 5-substitution. Journal of Medicinal Chemistry. (Contextual citation for mechanism of 5-substituted benzoxazinones).
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ChemicalBook. (2025). 2-Ethylbenzoic acid Properties and CAS Data. Retrieved from
